Dopamine D1-like Receptor Binding Affinity of N-Allylnornuciferine vs. Nuciferine
N-Allylnornuciferine demonstrates subnanomolar binding affinity for the dopamine D1-like receptor, with a reported Ki of 5.70 nM [1]. In contrast, its parent alkaloid, nuciferine, displays a more complex functional profile at D2 receptors, acting as a partial agonist, and does not have a reported Ki for D1 binding in the same assay format [2]. The high affinity of N-Allylnornuciferine for D1-like receptors is a key differentiator.
| Evidence Dimension | Binding Affinity (Ki) at Dopamine D1-like Receptor |
|---|---|
| Target Compound Data | Ki = 5.70 nM |
| Comparator Or Baseline | Nuciferine: Data not available for direct comparison; functional activity differs. |
| Quantified Difference | Not quantifiable due to lack of comparable data for comparator. |
| Conditions | In vitro binding assay using rat caudate membrane and [125I]-SCH as radioligand. |
Why This Matters
This high-affinity binding profile positions N-Allylnornuciferine as a valuable tool for studies where potent D1 receptor engagement is a prerequisite, distinguishing it from nuciferine which exhibits a different receptor bias.
- [1] BindingDB Entry BDBM50408147 (CHEMBL2114440). In vitro binding affinity against Dopamine receptor D1 like from rat caudate membrane. View Source
- [2] Farrell, M. S., et al. (2016). In Vitro and In Vivo Characterization of the Alkaloid Nuciferine. PLoS ONE, 11(3), e0150602. View Source
